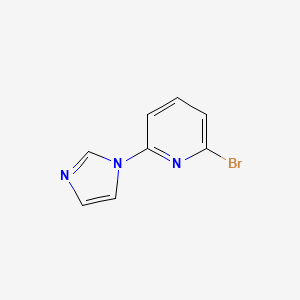

2-溴-6-(1H-咪唑-1-基)吡啶

描述

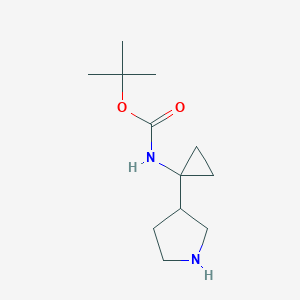

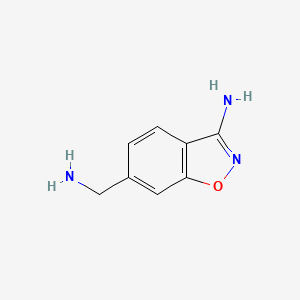

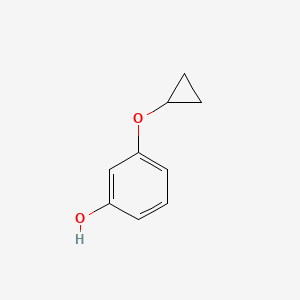

The compound 2-bromo-6-(1H-imidazol-1-yl)pyridine is a brominated pyridine derivative that incorporates an imidazole ring. This structure is of interest due to its potential applications in catalysis and pharmaceuticals, as it can serve as a building block for more complex molecules. The presence of both pyridine and imidazole rings suggests that it could be involved in various chemical reactions, particularly those involving coordination to metals or acting as a ligand in catalytic systems .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds has been achieved through various methods. For instance, a one-pot regiospecific synthesis of imidazo[1,2-a]pyridines has been reported, which is a metal-free, three-component reaction forming C-N, C-O, and C-S bonds . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been developed, involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These methods highlight the versatility and reactivity of brominated imidazo[1,2-a]pyridine derivatives, which could be applicable to the synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine.

Molecular Structure Analysis

The molecular structure of brominated imidazo[1,2-a]pyridine derivatives has been investigated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . These structural analyses provide insight into the potential molecular geometry and intermolecular interactions of 2-bromo-6-(1H-imidazol-1-yl)pyridine.

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-a]pyridine derivatives has been explored in various contexts. For instance, the use of 2-(2-bromophenyl)imidazo[1,2-a]pyridines in palladium-catalyzed cascade reactions has been demonstrated, leading to the formation of complex structures such as indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones . Additionally, the CuI-catalyzed hydroxylation of aryl bromides was effectively promoted by 5-bromo-2-(1H-imidazol-2-yl)pyridine, indicating its utility in catalytic systems . These studies suggest that 2-bromo-6-(1H-imidazol-1-yl)pyridine could participate in similar catalytic and synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be inferred from related compounds. For example, the synthesis and characterization of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been reported, providing insights into their thermal stability and magnetic properties . Furthermore, the synthesis and structural elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives have been accompanied by Hirshfeld surface analysis and DFT calculations, which help understand the intermolecular contacts and electronic properties . These analyses are relevant to predicting the behavior of 2-bromo-6-(1H-imidazol-1-yl)pyridine in various environments.

科学研究应用

催化应用

2-溴-6-(1H-咪唑-1-基)吡啶已被研究其在催化反应中的作用。一项研究突出了它在促进CuI催化的芳基溴化物的羟基化反应中的应用,证明了它在将富电子和贫电子芳基溴化物转化为相应酚类化合物方面的有效性(Jianhuan Jia等,2011)。

防腐蚀

对咪唑[4,5-b]吡啶衍生物的研究,包括类似2-溴-6-(1H-咪唑-1-基)吡啶的化合物,在腐蚀抑制方面显示出有希望的结果,特别是对于酸性环境中的低碳钢。这些化合物表现出高抑制性能,并被认为是混合型抑制剂(A. Saady et al., 2021)。

晶体结构分析

该化合物已被用于研究晶体和分子结构。例如,对6-溴-2-(呋喃-2-基)-3-(丙-2-炔基)-3H-咪唑[4,5-b]吡啶的晶体结构的研究提供了固态中的分子几何和分子间相互作用的见解(Y. Rodi et al., 2013)。

抗癌活性

一些研究合成了2-溴-6-(1H-咪唑-1-基)吡啶的衍生物,以评估它们作为抗癌药物的潜力。例如,一系列新颖的衍生物被测试对人类癌细胞系表现出显著活性,并促使进一步研究它们的作用机制(Ramdas Lakavath et al., 2022)。

分子对接研究

最近的研究还专注于合成新颖的衍生物用于分子对接研究。这些研究旨在探索这些化合物与靶酶的结合亲和力,为它们作为特定生物过程抑制剂的潜力提供见解(Zainab Jabri et al., 2023)。

未来方向

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of “2-bromo-6-(1H-imidazol-1-yl)pyridine” in various fields, including medicinal chemistry.

属性

IUPAC Name |

2-bromo-6-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRNPCZPYDPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623310 | |

| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-6-(1H-imidazol-1-yl)pyridine | |

CAS RN |

463336-62-1 | |

| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)